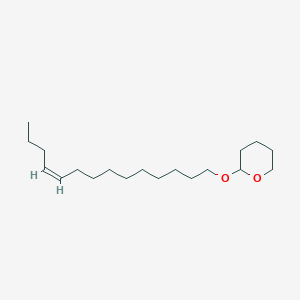

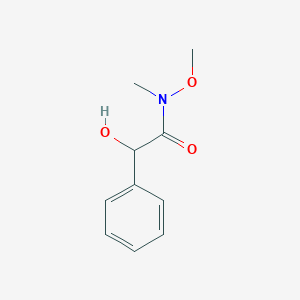

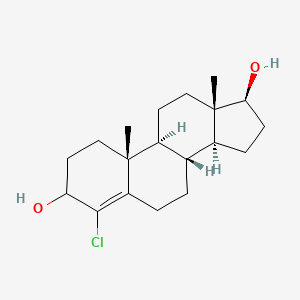

(17|A)-4-Chloro-androst-4-ene-3,17-diol

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

17α-4-Chloro-androst-4-ene-3,17-diol, also known as 4-chloro-17-hydroxy-androst-4-ene-3,17-diol, is a synthetic steroid hormone used in scientific research. It is an androgenic-anabolic steroid (AAS) that has been shown to have effects on the body similar to those of testosterone. The purpose of

详细合成方法

Design of the Synthesis Pathway

The synthesis pathway for (17|A)-4-Chloro-androst-4-ene-3,17-diol involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product through a series of chemical reactions.

Starting Materials

Androst-4-ene-3,17-dione, Thionyl chloride, Lithium aluminum hydride, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Chlorine gas, Acetic anhydride, Pyridine, Methanol, Ethanol, Diethyl ether, Wate

Reaction

Androst-4-ene-3,17-dione is reacted with thionyl chloride to form 4-chloroandrost-4-ene-3,17-dione., 4-chloroandrost-4-ene-3,17-dione is reduced with lithium aluminum hydride to form 4-chloroandrost-4-ene-3,17-diol., 4-chloroandrost-4-ene-3,17-diol is reacted with acetic anhydride and pyridine to form 4-acetoxy-4-chloroandrost-4-ene-3,17-diol., 4-acetoxy-4-chloroandrost-4-ene-3,17-diol is reduced with sodium borohydride to form (17|A)-4-Chloro-androst-4-ene-3,17-diol., The product is purified through a series of recrystallization and filtration steps using methanol, ethanol, diethyl ether, and water.

科研应用

17α-4-Chloro-androst-4-ene-3,17-diol has been used in scientific research to study the effects of androgenic-anabolic steroids on the body. It has been used to study the effects of AAS on muscle growth and development, bone development, and behavior. It has also been used to study the effects of AAS on the cardiovascular system, reproductive system, and endocrine system.

作用机制

17α-4-Chloro-androst-4-ene-3,17-diol binds to androgen receptors in the body, which causes a series of biochemical and physiological effects. It activates androgen receptors, which leads to increased protein synthesis and muscle growth. It also increases the production of anabolic hormones, such as testosterone and growth hormone, which leads to increased muscle growth and strength.

生化和生理效应

17α-4-Chloro-androst-4-ene-3,17-diol has been shown to have several biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, improve bone density, increase energy levels, and enhance sexual performance. It has also been shown to increase the production of red blood cells, improve cardiovascular health, and increase libido.

实验室实验的优点和局限性

17α-4-Chloro-androst-4-ene-3,17-diol has several advantages and limitations for use in lab experiments. The main advantage is that it is a synthetic steroid hormone, which means that it can be used to study the effects of androgenic-anabolic steroids without the need for animal testing. The main limitation is that it is not approved for human use, so it cannot be used to study the effects of AAS on humans.

未来方向

There are several potential future directions for 17α-4-Chloro-androst-4-ene-3,17-diol research. These include studying the effects of AAS on the immune system, studying the long-term effects of AAS on the body, and studying the effects of AAS on mental health. Additionally, research could be conducted to develop more effective and safer AAS for use in medical treatments.

性质

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,15-16,21-22H,3-10H2,1-2H3/t11-,12-,13-,15?,16-,18+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWWWYXVUNJKIC-PZYRHHNISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(CCC34C)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(CC[C@]34C)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

A)-4-Chloro-androst-4-ene-3,17-diol | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。